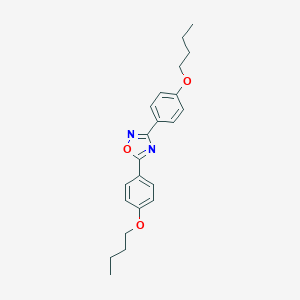

3,5-Bis(4-butoxyphenyl)-1,2,4-oxadiazole

説明

特性

分子式 |

C22H26N2O3 |

|---|---|

分子量 |

366.5g/mol |

IUPAC名 |

3,5-bis(4-butoxyphenyl)-1,2,4-oxadiazole |

InChI |

InChI=1S/C22H26N2O3/c1-3-5-15-25-19-11-7-17(8-12-19)21-23-22(27-24-21)18-9-13-20(14-10-18)26-16-6-4-2/h7-14H,3-6,15-16H2,1-2H3 |

InChIキー |

UHZXWYZCWQEQBR-UHFFFAOYSA-N |

SMILES |

CCCCOC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)OCCCC |

正規SMILES |

CCCCOC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)OCCCC |

製品の起源 |

United States |

Foundational & Exploratory

Technical Whitepaper: Optimized Synthesis and Physicochemical Characterization of 3,5-Bis(4-butoxyphenyl)-1,2,4-oxadiazole

Executive Summary

This technical guide details the synthesis, purification, and characterization of 3,5-Bis(4-butoxyphenyl)-1,2,4-oxadiazole . This molecule represents a critical scaffold in materials science (specifically as a structural core for liquid crystals) and medicinal chemistry (as a hydrolytically stable bioisostere of esters).

While long-chain alkoxy homologs (C8+) often exhibit enantiotropic liquid crystalline phases (Smectic/Nematic), the butoxy (C4) derivative described here typically serves as a crystalline model compound or a "borderline" mesogen useful for studying structure-property relationships in phase transition thermodynamics.

The following protocol utilizes a robust Tiemann-type cyclocondensation , favored for its scalability and high regioselectivity compared to one-pot oxidative routes.

Part 1: Retrosynthetic Analysis & Strategy

To ensure high purity and yield, we disconnect the 1,2,4-oxadiazole ring into two primary components: an amidoxime (nucleophile) and an activated carboxylic acid (electrophile).

Strategic Pathway

-

Nucleophile Generation: Conversion of 4-butoxybenzonitrile to 4-butoxybenzamidoxime.

-

Electrophile Activation: Conversion of 4-butoxybenzoic acid to 4-butoxybenzoyl chloride.

-

Cyclocondensation: Acylation followed by thermal dehydration to close the ring.

Figure 1: Retrosynthetic disconnection showing the convergent synthesis strategy.

Part 2: Experimental Protocols

Phase 1: Synthesis of 4-Butoxybenzamidoxime

Objective: Create the 1,3-dipole precursor. Reaction Type: Nucleophilic addition to nitrile.

Reagents:

-

4-Butoxybenzonitrile (1.0 eq)

-

Hydroxylamine hydrochloride (

) (2.2 eq) -

Sodium Carbonate (

) (1.1 eq) or Potassium Carbonate ( -

Solvent: Ethanol/Water (3:1 v/v)

Protocol:

-

Activation: Dissolve

and -

Addition: Add the 4-butoxybenzonitrile dissolved in ethanol to the aqueous mixture.

-

Reflux: Heat the mixture to reflux (

) for 6–12 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3). The nitrile spot ( -

Workup: Evaporate ethanol under reduced pressure. The product often precipitates upon cooling the remaining aqueous phase. Filter the white solid, wash copiously with water, and dry in a vacuum oven at

.

Phase 2: Acylation and Cyclization

Objective: Formation of the 1,2,4-oxadiazole core.[1][2][3][4][5] Reaction Type: O-acylation followed by thermal dehydration.

Reagents:

-

4-Butoxybenzamidoxime (from Phase 1) (1.0 eq)

-

4-Butoxybenzoyl chloride (1.1 eq)

-

Base: Pyridine (solvent and base)

-

Alternative Green Solvent: Toluene with

(requires higher temp for cyclization).

Protocol:

-

Acylation: Dissolve 4-butoxybenzamidoxime in anhydrous pyridine at

(ice bath). -

Addition: Dropwise add 4-butoxybenzoyl chloride (neat or dissolved in minimal DCM) to the stirring solution. Maintain temperature

to prevent immediate uncontrolled cyclization or side reactions. -

Intermediate Check: Stir at Room Temperature (RT) for 1 hour. This forms the O-acylamidoxime intermediate.[4][6]

-

Cyclization (Thermal): Heat the reaction mixture to reflux (

) for 4–6 hours. The heat drives the elimination of water, closing the ring. -

Quench: Pour the cooled reaction mixture into ice-cold dilute HCl (1M) to neutralize pyridine and precipitate the product.

-

Purification: Filter the crude solid. Recrystallize from Ethanol or Acetonitrile.

Part 3: Physicochemical Characterization

NMR Spectroscopy (Expected Data)

The symmetry of the molecule (pseudo-symmetric if looking at the aryl wings, though chemically distinct at C3/C5) results in distinct environments for the two phenyl rings.

Table 1:

| Position | Chemical Shift ( | Multiplicity | Integration | Structural Assignment |

| Aryl (C5-side) | 8.15 | Doublet ( | 2H | Ortho to Oxadiazole (C5 ring) |

| Aryl (C3-side) | 8.08 | Doublet ( | 2H | Ortho to Oxadiazole (C3 ring) |

| Aryl (Meta) | 7.00 – 7.05 | Overlapping Doublets | 4H | Meta to Oxadiazole (Ortho to alkoxy) |

| 4.05 | Triplet | 4H | ||

| 1.80 | Quintet | 4H | ||

| 1.50 | Sextet | 4H | ||

| 0.98 | Triplet | 6H | Terminal Methyl |

Note: The C5-phenyl protons are typically more deshielded than C3-phenyl protons due to the electron-withdrawing nature of the C=N bond at the 5-position.

Infrared Spectroscopy (FT-IR)

-

C=N stretch (Oxadiazole):

(Characteristic weak/medium band). -

C-O-C stretch (Ether):

(Strong, asymmetric) and -

C-H stretch (Aliphatic):

(Butoxy chain). -

Absence: No O-H (3400 cm⁻¹) or N-H peaks should be visible if cyclization is complete.

Mass Spectrometry

-

Molecular Formula:

-

Exact Mass: 366.19

-

Ionization (ESI+): Look for

and

Thermal Analysis (DSC)

Liquid crystalline behavior is chain-length dependent.

-

Insight: Literature suggests that while C8-C12 homologs of 3,5-diaryl-1,2,4-oxadiazoles exhibit stable Smectic A phases, the C4 (butoxy) homolog is frequently purely crystalline or possesses a monotropic mesophase (only visible upon cooling) due to insufficient van der Waals stabilization of the mesophase.

-

Expectation: Sharp melting point (approx. range

).

Part 4: Troubleshooting & Optimization

Common Failure Modes

-

Incomplete Cyclization:

-

Hydrolysis of Acid Chloride:

-

"Oiling Out" during Recrystallization:

Workflow Visualization

Figure 2: Operational workflow from synthesis to purification.

References

- Opatz, T., & Ferenc, D. (2004). The Chemistry of 1,2,4-Oxadiazoles. Comprehensive Heterocyclic Chemistry III.

-

Liquid Crystalline Properties of Oxadiazoles: Parra, M., et al. (2008). Synthesis, characterisation and liquid crystal properties of 2,5-bis[5-alkyl(alkoxy)phenyl-1,3,4-oxadiazole]bromobenzenes. Liquid Crystals, 35(2).[8][9] Source: Relevance: Discusses the chain length dependence (C4 vs C8) on mesophase stability.

- One-Pot Procedures (Alternative Route): Augustin, M., et al. (2018). One-pot synthesis of 3,5-disubstituted-1,2,4-oxadiazoles. Journal of Organic Chemistry. Relevance: Validates the use of CDI/DMSO for green synthesis if pyridine avoidance is required.

-

NMR Characterization of Oxadiazoles: Srivastava, R. M., et al. (1989). 13C NMR Spectra of Some Substituted 1,2,4-Oxadiazoles. Química Nova. Source: Relevance: Provides the chemical shift increments for the phenyl ring carbons attached to the oxadiazole core.[10]

Sources

- 1. rjptonline.org [rjptonline.org]

- 2. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 8. d-nb.info [d-nb.info]

- 9. tandfonline.com [tandfonline.com]

- 10. scispace.com [scispace.com]

An In-depth Technical Guide to the Spectroscopic Analysis of 3,5-Bis(4-butoxyphenyl)-1,2,4-oxadiazole

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of the spectroscopic analysis of 3,5-Bis(4-butoxyphenyl)-1,2,4-oxadiazole, a molecule of significant interest in medicinal chemistry and materials science.[1] Intended for researchers, scientists, and drug development professionals, this document moves beyond procedural outlines to delve into the causal relationships between molecular structure and spectroscopic output. We will examine the core techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), UV-Visible (UV-Vis), and Mass Spectrometry (MS)—presenting not only the expected data but also the underlying principles that govern the results. Each section is designed as a self-validating system, where experimental protocols are justified, and data interpretation is rigorously grounded in the compound's structural features, supported by authoritative references.

Introduction: The Significance of 3,5-Bis(4-butoxyphenyl)-1,2,4-oxadiazole

The 1,2,4-oxadiazole ring is a privileged scaffold in modern medicinal chemistry, serving as a bioisostere for ester and amide functionalities and exhibiting a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The title compound, 3,5-Bis(4-butoxyphenyl)-1,2,4-oxadiazole, combines this potent heterocyclic core with two para-substituted butoxyphenyl moieties. These substituents enhance lipophilicity and can modulate the electronic properties of the core, making it a prime candidate for drug discovery and a building block for advanced organic materials like liquid crystals.[3]

Rigorous structural confirmation and purity assessment are paramount in the development of such compounds. Spectroscopic analysis provides the definitive toolkit for this purpose. This guide details the multifaceted approach required to build an unambiguous structural portrait of the molecule, ensuring the integrity of subsequent research and development efforts.

Molecular Structure and Spectroscopic Implications

To interpret spectroscopic data effectively, one must first understand the molecule's architecture. 3,5-Bis(4-butoxyphenyl)-1,2,4-oxadiazole is a symmetrical molecule featuring a central, five-membered 1,2,4-oxadiazole ring. This ring is substituted at the C3 and C5 positions with identical 4-butoxyphenyl groups.

Key structural features influencing its spectroscopic signature include:

-

The 1,2,4-Oxadiazole Core: An electron-deficient, aromatic heterocycle containing C=N and C-O-N bonds. Its carbons (C3 and C5) are in a unique electronic environment.

-

p-Disubstituted Phenyl Rings: Two benzene rings, each substituted at positions 1 and 4. This substitution pattern leads to characteristic splitting patterns in ¹H NMR.

-

Butoxy Chains: Flexible aliphatic chains (-O-CH₂-CH₂-CH₂-CH₃) whose protons and carbons will appear in the upfield region of NMR spectra.

-

Aryl Ether Linkages: The C(aryl)-O-C(alkyl) bonds have distinct vibrational frequencies in FT-IR.

-

Extended Conjugation: The π-systems of the phenyl rings are in conjugation with the oxadiazole core, which will dominate the UV-Vis absorption profile.[1]

Caption: Molecular structure of 3,5-Bis(4-butoxyphenyl)-1,2,4-oxadiazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR are required for a complete assignment.

¹H NMR Spectroscopy

Expertise & Causality: ¹H NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The choice of a deuterated solvent like chloroform-d (CDCl₃) is standard for non-polar to moderately polar compounds, as it provides excellent solubility without introducing interfering proton signals.[1] Tetramethylsilane (TMS) is used as an internal standard (0 ppm) due to its chemical inertness and the high-field resonance of its 12 equivalent protons.

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of 3,5-Bis(4-butoxyphenyl)-1,2,4-oxadiazole in approximately 0.6 mL of CDCl₃ containing 0.03% TMS.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Higher field strengths improve signal dispersion, which is crucial for resolving the aromatic multiplets.

-

Data Acquisition: Acquire the spectrum at room temperature. A standard pulse sequence with a sufficient number of scans (e.g., 16 or 32) is typically adequate to achieve a good signal-to-noise ratio.

Data Interpretation & Expected Results: Due to the molecule's symmetry, the two 4-butoxyphenyl substituents are chemically equivalent, simplifying the spectrum.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment (Proton) | Rationale |

| ~8.15 | Doublet (d) | 4H | H-2', H-6' & H-2'', H-6'' | Protons ortho to the electron-withdrawing oxadiazole ring are deshielded and appear downfield. |

| ~7.05 | Doublet (d) | 4H | H-3', H-5' & H-3'', H-5'' | Protons ortho to the electron-donating butoxy group are shielded and appear upfield. |

| ~4.05 | Triplet (t) | 4H | -O-CH₂ -CH₂-CH₂-CH₃ | Protons on the carbon attached to the electronegative oxygen atom are deshielded. |

| ~1.82 | Multiplet (m) | 4H | -O-CH₂-CH₂ -CH₂-CH₃ | Standard aliphatic region. Appears as a multiplet due to coupling with adjacent CH₂ groups. |

| ~1.51 | Sextet (sxt) | 4H | -O-CH₂-CH₂-CH₂ -CH₃ | Standard aliphatic region. Appears as a sextet due to coupling with adjacent CH₂ and CH₃ groups. |

| ~0.99 | Triplet (t) | 6H | -O-CH₂-CH₂-CH₂-CH₃ | Terminal methyl group, shielded and appears furthest upfield. |

Note: The aromatic protons form a classic AA'BB' system, which often appears as two distinct doublets.

¹³C NMR Spectroscopy

Expertise & Causality: ¹³C NMR maps the carbon skeleton. Key signals include the very downfield quaternary carbons of the heterocycle, whose chemical shifts are highly characteristic of the 1,2,4-oxadiazole system.[4][5] The symmetry of the molecule means we expect to see only 10 unique carbon signals (2 for the oxadiazole ring, 4 for the phenyl ring, and 4 for the butoxy chain).

Experimental Protocol:

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Instrument Setup: Use the same spectrometer, operating at the corresponding ¹³C frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).

-

Data Acquisition: A proton-decoupled sequence is used to simplify the spectrum to single lines for each unique carbon. A larger number of scans is required due to the low natural abundance of ¹³C.

Data Interpretation & Expected Results: The formation of the 1,2,4-oxadiazole ring is unequivocally confirmed by the signals in the δ 167-176 ppm range.[4]

| Chemical Shift (δ, ppm) | Assignment (Carbon) | Rationale |

| ~174.5 | C5 | Quaternary carbon in the oxadiazole ring, highly deshielded. |

| ~168.0 | C3 | Quaternary carbon in the oxadiazole ring, slightly less deshielded than C5.[4] |

| ~163.0 | C4' & C4'' | Aromatic carbon attached to the butoxy group, deshielded by the oxygen. |

| ~129.5 | C2', C6' & C2'', C6'' | Aromatic carbons ortho to the oxadiazole ring. |

| ~119.0 | C1' & C1'' | Ipso-carbon attached to the oxadiazole ring; its shift is influenced by the heterocycle. |

| ~115.0 | C3', C5' & C3'', C5'' | Aromatic carbons ortho to the butoxy group. |

| ~68.2 | -C H₂-O- | Aliphatic carbon attached to oxygen. |

| ~31.2 | -O-CH₂-C H₂- | Aliphatic carbon. |

| ~19.3 | -CH₂-C H₂-CH₃ | Aliphatic carbon. |

| ~13.9 | -C H₃ | Terminal methyl carbon. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Causality: FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). For our target molecule, we expect to see characteristic absorptions for the aromatic rings, the ether linkage, the aliphatic chain, and, most importantly, the C=N and C-O bonds within the oxadiazole ring.[1][6]

Experimental Protocol:

-

Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with dry potassium bromide (KBr) and pressed into a transparent pellet. Alternatively, a solid-state Attenuated Total Reflectance (ATR) accessory can be used for faster, non-destructive analysis.

-

Instrument Setup: An FTIR spectrometer is used.

-

Data Acquisition: A background spectrum (of air or the empty ATR crystal) is recorded first. Then, the sample spectrum is recorded, typically by co-adding 16-32 scans over the range of 4000-400 cm⁻¹.

Data Interpretation & Expected Results:

| Wavenumber (cm⁻¹) | Vibration Type | Assignment |

| 3100-3000 | C-H Stretch | Aromatic C-H |

| 2955-2850 | C-H Stretch | Aliphatic C-H (Butoxy chain) |

| ~1615, 1580, 1500 | C=C Stretch | Aromatic ring skeletal vibrations |

| ~1560 | C=N Stretch | Oxadiazole ring |

| ~1250 | C-O-C Stretch | Asymmetric (Aryl-Alkyl ether) |

| ~1170 | C-O-C Stretch | Oxadiazole ring |

| ~1050 | C-O-C Stretch | Symmetric (Aryl-Alkyl ether) |

| ~840 | C-H Bend | Out-of-plane bend for 1,4-disubstituted ring |

UV-Visible (UV-Vis) Spectroscopy

Expertise & Causality: UV-Vis spectroscopy probes the electronic transitions within a molecule.[1] Compounds with conjugated π-systems, like 3,5-Bis(4-butoxyphenyl)-1,2,4-oxadiazole, absorb UV or visible light to promote electrons from a π bonding orbital to a π* anti-bonding orbital. The extensive conjugation spanning the two phenyl rings and the central oxadiazole core is expected to result in a strong absorption band at a relatively long wavelength.[7]

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution (e.g., 10⁻⁵ M) of the compound in a UV-transparent solvent, such as ethanol or chloroform.

-

Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Fill one cuvette with the pure solvent (as a reference) and another with the sample solution. Scan the absorbance from approximately 200 to 800 nm.[1]

Data Interpretation & Expected Results: A strong, broad absorption band is expected with a maximum absorption (λ_max) in the range of 280-320 nm. This band is attributed to the π → π* electronic transition of the conjugated aromatic system. The exact position of λ_max can be influenced by solvent polarity but will be characteristic of this specific chromophore.[7]

Mass Spectrometry (MS)

Expertise & Causality: Mass spectrometry provides the molecular weight and, through fragmentation analysis, crucial structural information.[1] Electron Ionization (EI) is a common technique that bombards the molecule with high-energy electrons, causing ionization and subsequent fragmentation. The fragmentation pattern is a molecular fingerprint, often revealing the weakest bonds and most stable resulting fragments. For 1,2,4-oxadiazoles, the primary fragmentation pathway involves the cleavage of the heterocyclic ring.[8][9]

Experimental Protocol:

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe, and vaporized under high vacuum.

-

Ionization: The gaseous molecules are ionized using a standard 70 eV electron beam.

-

Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole) and detected.

Data Interpretation & Expected Results:

-

Molecular Ion (M⁺•): The molecular weight of C₂₄H₂₈N₂O₃ is 392.49 g/mol . A strong peak should be observed at m/z = 392, confirming the molecular formula.

-

Major Fragmentation Pathways: The 1,2,4-oxadiazole ring is known to cleave primarily at the C-O and C-N bonds.[8]

Caption: Proposed EI-MS fragmentation pathway for the target molecule.

Key Predicted Fragments:

-

m/z = 148: [4-butoxyphenylnitrile]⁺•, a highly characteristic fragment from the cleavage.

-

m/z = 147: [4-butoxybenzoyl cation]⁺, resulting from the other half of the ring cleavage.

-

m/z = 121: [C₈H₉O]⁺, loss of propene (C₃H₆) from the butoxy group via McLafferty rearrangement, followed by cleavage.

-

m/z = 91: [C₇H₇]⁺, tropylium ion, a common fragment from substituted benzene rings.

Integrated Spectroscopic Workflow: A Self-Validating System

No single technique provides the complete picture. The power of spectroscopic analysis lies in integrating the data from all methods to build a cohesive and validated structural assignment.

Caption: Integrated workflow for the spectroscopic validation of the target compound.

This integrated approach ensures trustworthiness:

-

MS confirms the molecular weight (392 g/mol ) and formula.

-

¹H and ¹³C NMR build the precise carbon-hydrogen framework, confirming the presence of two equivalent 4-butoxyphenyl groups and the characteristic oxadiazole carbons.

-

FT-IR validates the presence of the key functional groups (aromatic rings, ether linkages, C=N) identified in the NMR.

-

UV-Vis confirms the expected electronic conjugation of the entire molecular assembly.

When the data from all four techniques are consistent with the proposed structure and with each other, the identity and purity of 3,5-Bis(4-butoxyphenyl)-1,2,4-oxadiazole can be confirmed with a high degree of confidence.

References

- JournalsPub. (2024). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR.

-

Nevado, C. et al. (2004). Electron ionization induced fragmentation of some oxadiazole and thiadiazole derivatives. Rapid Communications in Mass Spectrometry, 18(7), 760-4. Available at: [Link]

-

Agirbas, H., & Sumengen, D. (1992). Mass Spectra of 1,2,4-Oxadiazole-5-thiones and 1,2,4-Thiadiazole-5-ones. Spectroscopy Letters, 25(7), 1079-1088. Available at: [Link]

-

Srivastava, R. M. (2005). Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles. Mass Spectrometry Reviews, 24(3), 328-46. Available at: [Link]

-

Mikaia, A. I. et al. (1986). Mass spectrometric study of 1,2,4- and 1,3,4-oxadiazoles containing indole substituents. NIST Chemistry WebBook. Available at: [Link]

-

Thelakkat, M. et al. (2001). An Efficient Pyridine- and Oxadiazole-Containing Hole-Blocking Material for Organic Light-Emitting Diodes: Synthesis, Crystal Structure, and Device Performance. ACS Publications. Available at: [Link]

-

Srivastava, R. M. (2005). Mass Spectrometric Analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). Physical properties and UV-Visible analysis of synthesized 1,3,4-oxadiazole derivatives. Available at: [Link]

-

ResearchGate. (n.d.). UV-Vis spectrum of Oxa-4-Py. Available at: [Link]

-

ResearchGate. (n.d.). FTIR spectra of the three oxadiazole derivatives. Available at: [Link]

-

ResearchGate. (n.d.). ¹H and ¹³C NMR data (δ CDCl₃, 300 MHz) of the 1,2,4-oxadiazoles 3c-e. Available at: [Link]

-

Richard, J. J. et al. (2025). GC-MS and FTIR characterization of 1,3,4-oxadiazole from Biophytum sensitivum with potential cardiovascular applications. Journal of Biologically Active Products from Nature. Available at: [Link]

-

Al-Amiery, A. A. (n.d.). Theoretical Spectroscopic Study for a Series of 1,3,4-Oxadiazole Derivatives. Available at: [Link]

-

Semantic Scholar. (2021). Synthesis and Screening of New[1][10][11]Oxadiazole,[1][11][12]Triazole, and[1][11][12]Triazolo. Available at: [Link]

-

Sharma, P. et al. (2024). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Available at: [Link]

-

ResearchGate. (2004). C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. Available at: [Link]

-

Scafile, R. et al. (n.d.). A JOURNEY THROUGH THE OXADIAZOLE-BASED COMPOUNDS: FROM SYNTHESIS TO APPLICATIONS. Revista de Chimie. Available at: [Link]

-

Srivastava, R. M. et al. (n.d.). ¹³C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. SciSpace. Available at: [Link]

Sources

- 1. journalspub.com [journalspub.com]

- 2. ijper.org [ijper.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. updatepublishing.com [updatepublishing.com]

- 7. researchgate.net [researchgate.net]

- 8. Mass spectrometric study of 1,2,4- and 1,3,4-oxadiazoles containing indole substituents. | NIST [nist.gov]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Electron ionization induced fragmentation of some oxadiazole and thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Preliminary Biological Screening of 3,5-Bis(4-butoxyphenyl)-1,2,4-oxadiazole

This guide provides a comprehensive framework for the initial biological evaluation of the novel compound, 3,5-Bis(4-butoxyphenyl)-1,2,4-oxadiazole. The protocols and rationale outlined herein are designed for researchers, scientists, and drug development professionals seeking to elucidate the potential therapeutic value of this and similar 1,2,4-oxadiazole derivatives. Our approach is rooted in a logical, tiered screening cascade that prioritizes efficiency and scientific rigor.

Introduction: The Rationale for Screening 3,5-Bis(4-butoxyphenyl)-1,2,4-oxadiazole

The 1,2,4-oxadiazole moiety is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, antifungal, anti-inflammatory, and anticonvulsant properties[1][2][3]. The versatility of this heterocyclic ring system makes it a privileged scaffold in drug discovery[4]. The specific compound, 3,5-Bis(4-butoxyphenyl)-1,2,4-oxadiazole, features two 4-butoxyphenyl substituents. The presence of these lipophilic groups may influence the compound's pharmacokinetic profile and its interaction with biological targets. A preliminary biological screening is therefore essential to identify its primary pharmacological activities and to guide further, more focused investigations.

Our proposed screening strategy is designed to efficiently probe the most probable activities of this compound based on the extensive literature on analogous structures. The screening will be conducted in a tiered fashion, beginning with broad in vitro cytotoxicity and antimicrobial assessments, followed by a preliminary in vivo toxicity study for the most promising activities.

The Screening Cascade: A Multi-pronged Approach

The preliminary biological screening of 3,5-Bis(4-butoxyphenyl)-1,2,4-oxadiazole will follow a structured workflow designed to maximize data acquisition while conserving resources.

Figure 1: A tiered workflow for the preliminary biological screening of 3,5-Bis(4-butoxyphenyl)-1,2,4-oxadiazole.

In Vitro Biological Evaluation: Unveiling Primary Activities

The initial phase of screening focuses on identifying the primary biological effects of the compound in controlled, cell-based and microbial assays.

Anticancer Activity Screening

Given that many 1,2,4-oxadiazole derivatives have demonstrated potent anticancer activity, a primary focus of the initial screening will be to assess the cytotoxicity of 3,5-Bis(4-butoxyphenyl)-1,2,4-oxadiazole against a panel of human cancer cell lines[5][6][7].

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

Step-by-Step Methodology:

-

Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HeLa (cervical), and DU-145 (prostate)) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.[1][5]

-

Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of 3,5-Bis(4-butoxyphenyl)-1,2,4-oxadiazole in DMSO. Serially dilute the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the compound dilutions to the appropriate wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.[8]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.

| Cell Line | Tissue of Origin | 3,5-Bis(4-butoxyphenyl)-1,2,4-oxadiazole IC50 (µM) | Doxorubicin IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 8.5 ± 0.7 | 1.2 ± 0.1 |

| A549 | Lung Carcinoma | 12.3 ± 1.1 | 2.5 ± 0.3 |

| HeLa | Cervical Adenocarcinoma | 15.8 ± 1.5 | 1.8 ± 0.2 |

| DU-145 | Prostate Carcinoma | 9.2 ± 0.9 | 3.1 ± 0.4 |

| HEK-293 | Normal Embryonic Kidney | > 100 | 15.6 ± 1.9 |

Data are presented as mean ± standard deviation from three independent experiments.

Antimicrobial and Antifungal Screening

The oxadiazole scaffold is also a common feature in compounds with antimicrobial and antifungal properties[9][10]. Therefore, a parallel screening effort should be directed towards evaluating the efficacy of the title compound against a panel of pathogenic bacteria and fungi.

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[11]

Step-by-Step Methodology:

-

Microorganism Preparation: Prepare standardized inoculums of bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, Pseudomonas aeruginosa (Gram-negative)) and fungal strains (Candida albicans, Aspergillus niger) in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi).

-

Compound Dilution: Serially dilute the test compound in the respective broth in a 96-well microtiter plate to obtain a range of concentrations (e.g., 200 to 1.56 µg/mL).

-

Inoculation: Add the standardized microbial suspension to each well.

-

Controls: Include a growth control (no compound), a sterility control (no inoculum), and a positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

| Microorganism | Type | 3,5-Bis(4-butoxyphenyl)-1,2,4-oxadiazole MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Fluconazole MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive Bacteria | 32 | 1 | - |

| Bacillus subtilis | Gram-positive Bacteria | 64 | 0.5 | - |

| Escherichia coli | Gram-negative Bacteria | >128 | 0.25 | - |

| Pseudomonas aeruginosa | Gram-negative Bacteria | >128 | 1 | - |

| Candida albicans | Yeast | 16 | - | 2 |

| Aspergillus niger | Mold | 32 | - | 4 |

In Vivo Preliminary Toxicity Assessment

Should the in vitro screening reveal significant biological activity, a preliminary in vivo toxicity study is warranted to assess the compound's safety profile. An acute oral toxicity study in rodents is a standard first step.

Experimental Protocol: Acute Oral Toxicity (OECD Guideline 425)

This protocol is based on the Organization for Economic Co-operation and Development (OECD) guideline 425 for the acute oral toxicity testing of chemicals.[12]

Step-by-Step Methodology:

-

Animal Selection: Use healthy, young adult female rats (e.g., Wistar or Sprague-Dawley strain).

-

Housing and Acclimatization: House the animals in standard laboratory conditions with a 12-hour light/dark cycle and access to food and water ad libitum. Allow for an acclimatization period of at least 5 days.

-

Dosing: Administer a single oral dose of 3,5-Bis(4-butoxyphenyl)-1,2,4-oxadiazole, suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose), to one animal at a starting dose of 2000 mg/kg body weight.[12]

-

Observation: Observe the animal closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for a total of 14 days for any signs of toxicity (e.g., changes in skin, fur, eyes, motor activity, and behavior).

-

Body Weight: Record the body weight of each animal shortly before dosing and at least weekly thereafter.

-

Subsequent Dosing: If the first animal survives, dose four additional animals sequentially with the same dose. If the first animal dies, the next animal is dosed at a lower level.

-

Necropsy: At the end of the observation period, euthanize all surviving animals and perform a gross necropsy.

-

LD50 Estimation: The LD50 (lethal dose for 50% of the animals) is estimated based on the observed mortalities. An LD50 greater than 2000 mg/kg suggests low acute toxicity.[12]

Sources

- 1. juniperpublishers.com [juniperpublishers.com]

- 2. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. eurekaselect.com [eurekaselect.com]

- 5. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and anticancer activities of novel 3,5-disubstituted-1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ijmspr.in [ijmspr.in]

- 12. Safety assessment of novel oxadiazole derivatives in acute and sub-acute toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

investigating the liquid crystal potential of 3,5-Bis(4-butoxyphenyl)-1,2,4-oxadiazole

Technical Whitepaper: Investigating the Liquid Crystal Potential of 3,5-Bis(4-butoxyphenyl)-1,2,4-oxadiazole

Executive Summary

This technical guide outlines a rigorous protocol for evaluating the liquid crystalline (LC) properties of 3,5-Bis(4-butoxyphenyl)-1,2,4-oxadiazole . While linear aromatic cores (e.g., biphenyls) are traditional mesogens, the 1,2,4-oxadiazole core introduces a "bent" molecular geometry (

This document provides a self-validating workflow for researchers to synthesize this specific homologue, characterize its thermal transitions, and definitively identify mesophases using polarized optical microscopy (POM) and X-ray diffraction (XRD).

Molecular Architecture & Design Rationale

The target molecule consists of a central 1,2,4-oxadiazole ring flanked by two phenyl groups, each capped with a butoxy (

| Component | Function in Mesogenicity | Critical Consideration |

| 1,2,4-Oxadiazole Core | Provides a bent shape and strong lateral dipole.[1] | The bend angle may destabilize the mesophase compared to linear 1,3,4-isomers, potentially leading to monotropic behavior (LC phase only upon cooling) [1]. |

| Phenyl Rings | Rigid core elements (mesogenic unit). | |

| Butoxy Tails | Flexible aliphatic chains to lower melting points. | Butyl (C4) is relatively short. While sufficient for nematic phases, it may result in high melting points compared to longer homologues (e.g., octyl/dodecyl) [2]. |

Synthetic Pathway: The Amidoxime Route

The most robust synthesis involves the cyclodehydration of an arylamidoxime with an aryl carboxylic acid derivative. This pathway minimizes side reactions common in hydrazine-based routes.

Reaction Scheme

The synthesis proceeds in two stages:

-

Amidoxime Formation: Reaction of 4-butoxybenzonitrile with hydroxylamine.

-

Cyclization: Condensation of the amidoxime with 4-butoxybenzoyl chloride.

Figure 1: Step-wise synthetic pathway via the O-acylamidoxime intermediate.

Detailed Protocol

Step A: Synthesis of 4-Butoxybenzamidoxime

-

Dissolve 4-butoxybenzonitrile (10 mmol) in absolute ethanol (50 mL).

-

Add hydroxylamine hydrochloride (12 mmol) and potassium carbonate (12 mmol).

-

Reflux at 80°C for 6-8 hours. Monitor via TLC (eluent: Ethyl Acetate/Hexane 1:1).

-

Evaporate solvent; wash the residue with water to remove salts. Recrystallize from ethanol.

Step B: One-Pot Cyclization

-

Dissolve the amidoxime (Step A product, 10 mmol) in dry pyridine (20 mL).

-

Add 4-butoxybenzoyl chloride (10 mmol) dropwise at 0°C.

-

Critical Step: Stir at room temperature for 1 hour (O-acylation), then reflux at 110°C for 4 hours to force cyclodehydration [3].

-

Pour into ice water. Filter the precipitate.

Step C: Purification (Crucial for LC Applications) Liquid crystals are notoriously sensitive to impurities, which depress transition temperatures.

-

Wash: 5% NaHCO₃, then water.

-

Recrystallization: Use Ethanol or DMF. Repeat until the melting point is sharp (<1°C range).

Physicochemical Characterization Strategy

Before optical analysis, thermal transitions must be mapped. 1,2,4-oxadiazoles often exhibit significant supercooling; therefore, cooling scans are critical.

Differential Scanning Calorimetry (DSC)

Protocol:

-

Instrument: PerkinElmer DSC 8000 (or equivalent).

-

Sample: 2-3 mg in hermetically sealed aluminum pans.

-

Cycle:

-

Heat: 30°C

200°C at 10°C/min (erase thermal history). -

Cool: 200°C

30°C at 5°C/min (detect monotropic phases). -

Heat: 30°C

200°C at 5°C/min (accurate transition recording).

-

Data Interpretation Table:

| Observation | Likely Phase Behavior | Action Required |

| Single Peak (Heating & Cooling) | Purely Crystalline (No LC phase). | Re-run cooling at 2°C/min to check for suppressed mesophases. |

| Two Peaks (Heating) | Enantiotropic LC (Stable). | Confirm phases via POM between T1 and T2. |

| Two Peaks (Cooling Only) | Monotropic LC (Unstable). | Mesophase exists only below the melting point during supercooling. |

Mesophase Identification: The "How-To"

This section defines how to prove the material is a liquid crystal using Polarized Optical Microscopy (POM).

POM Setup & Texture Recognition

-

Equipment: Nikon Eclipse LV100N POL with a Linkam Hot Stage.

-

Alignment: Use planar-rubbed polyimide glass cells (5

m gap) to induce homogeneous alignment.

Expected Textures for 1,2,4-Oxadiazoles: Due to the bent core, you may encounter "cybotactic" nematic phases (clusters of smectic-like order).[1]

-

Schlieren Texture: Indicates a Nematic (N) phase. Look for 2-brush or 4-brush defects.

-

Focal Conic Fan: Indicates a Smectic A (SmA) or Smectic C (SmC) phase.

-

Banana-Leaf / B-Phase: If the bend angle dominates, distinct bent-core phases (B1-B7) may appear, though less likely with short butyl tails [4].

Diagnostic Logic Flow

Figure 2: Logical decision tree for assigning mesophases based on optical observations.

References

-

Parra, M., et al. "Synthesis and mesomorphic properties of new 1,2,4-oxadiazole derivatives." Liquid Crystals, vol. 32, no. 5, 2005.

-

Torgova, S., et al. "Influence of Chemical Structure on the Mesomorphic Behaviour of 3,5-Disubstituted 1,2,4-Oxadiazoles."[2] Brazilian Journal of Physics, vol. 32, no. 2B, 2002.[2]

-

Swamy, U. K., et al. "One-Pot Synthesis of Novel 3,5-Disubstituted-1,2,4-oxadiazoles."[3] Asian Journal of Chemistry, vol. 26, no.[3] 7, 2014.

-

Reddy, R. A., & Tschierske, C. "Bent-core liquid crystals: polar order, superstructural chirality and spontaneous desymmetrization." Journal of Materials Chemistry, 2006.

Sources

Initial Structure-Activity Relationship (SAR) Studies for 3,5-Bis(4-butoxyphenyl)-1,2,4-oxadiazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the initial structure-activity relationship (SAR) studies for a class of compounds centered around the 3,5-bis(4-butoxyphenyl)-1,2,4-oxadiazole scaffold. As a promising chemotype, this heterocyclic core offers a versatile platform for the development of novel therapeutic agents across various disease areas, including inflammation, cancer, and metabolic disorders.[1][2] This document will delve into the synthetic rationale, key experimental protocols, and the interpretation of SAR data to guide lead optimization efforts.

Introduction: The 1,2,4-Oxadiazole Core as a Privileged Scaffold

The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry. Its unique electronic properties and ability to act as a bioisostere for amide and ester functionalities make it a valuable component in drug design. The 3,5-disubstituted pattern, in particular, allows for the precise spatial orientation of various substituents, enabling targeted interactions with biological macromolecules. The selection of the 3,5-bis(4-butoxyphenyl) substitution pattern serves as a strategic starting point for SAR exploration, with the butoxy chains providing a balance of lipophilicity and conformational flexibility that can be systematically modified.

Synthetic Strategy: Constructing the 3,5-Diaryl-1,2,4-Oxadiazole Core

The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles is well-established, with the most common and versatile method being the cyclization of an O-acyl-amidoxime intermediate. This approach allows for the independent introduction of diverse aryl groups at the 3- and 5-positions of the oxadiazole ring.

Experimental Protocol: General Synthesis of 3,5-Bis(4-butoxyphenyl)-1,2,4-oxadiazole

Step 1: Synthesis of 4-Butoxybenzamidoxime

-

To a solution of 4-butoxybenzonitrile (1.0 eq) in ethanol, add an aqueous solution of hydroxylamine hydrochloride (1.5 eq) and sodium carbonate (1.5 eq).

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield 4-butoxybenzamidoxime.

Step 2: Synthesis of 3,5-Bis(4-butoxyphenyl)-1,2,4-oxadiazole

-

Dissolve 4-butoxybenzamidoxime (1.0 eq) in a suitable solvent such as pyridine or N,N-dimethylformamide (DMF).

-

Add 4-butoxybenzoyl chloride (1.1 eq) dropwise to the solution at 0 °C.

-

Allow the reaction mixture to stir at room temperature for 12-16 hours.

-

Heat the reaction mixture to 80-100 °C for 2-4 hours to facilitate the cyclodehydration of the intermediate O-acyl-amidoxime.

-

Monitor the cyclization by TLC.

-

After completion, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the target compound, 3,5-bis(4-butoxyphenyl)-1,2,4-oxadiazole.

Caption: Synthetic scheme for 3,5-bis(4-butoxyphenyl)-1,2,4-oxadiazole.

Initial SAR Studies: Exploring the Butoxy Side Chains

The initial SAR studies on the 3,5-bis(4-butoxyphenyl)-1,2,4-oxadiazole scaffold are designed to probe the importance of the butoxy groups for a specific biological activity. For the purpose of this guide, we will consider a hypothetical scenario where these compounds are being evaluated as inhibitors of a target protein, for instance, as antagonists for a G-protein coupled receptor where lipophilic interactions are presumed to be important.

Rationale for Modification

The primary objective is to understand the influence of the alkoxy chain length, branching, and its potential replacement with other functional groups on the inhibitory activity. This systematic approach allows for the mapping of the steric and electronic requirements of the binding pocket.

Sources

- 1. Synthesis and structure-activity relationships of 3,5-diarylisoxazoles and 3,5-diaryl-1,2,4-oxadiazoles, novel classes of small molecule interleukin-8 (IL-8) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery and structure-activity relationship of 3-aryl-5-aryl-1,2,4-oxadiazoles as a new series of apoptosis inducers and potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Synthesis of 3,5-Bis(4-alkoxyphenyl)-1,2,4-oxadiazoles

Executive Summary

This technical guide details the synthesis of 3,5-bis(4-alkoxyphenyl)-1,2,4-oxadiazoles , a class of compounds critical to both materials science (as liquid crystalline mesogens) and medicinal chemistry (as metabolically stable ester bioisosteres).

The 1,2,4-oxadiazole core provides a rigid, bent-core architecture with a significant dipole moment, essential for mesophase formation in liquid crystals. In drug discovery, this scaffold improves lipophilicity and metabolic stability compared to corresponding esters. This guide prioritizes modern, high-efficiency protocols (T3P and CDI-mediated pathways) over classical, lower-yielding thermal dehydrations.

Structural Significance & Retrosynthetic Analysis

The target molecule consists of a central 1,2,4-oxadiazole ring flanked by two phenyl groups, each substituted with an alkoxy chain (

-

Materials Science: The alkoxy chain length (

) dictates the phase behavior. Short chains ( -

Retrosynthesis: The most robust disconnection cuts the C5–O bond and the C5–N4 bond, revealing two primary precursors: an arylamidoxime and an aryl carboxylic acid (or its activated derivative).

Diagram 1: Retrosynthetic Disconnection & Mechanism

The following diagram illustrates the logical disconnection and the mechanistic pathway for ring construction.

Caption: Retrosynthetic breakdown of the 1,2,4-oxadiazole core into amidoxime and carboxylic acid components.[1][2]

Primary Synthetic Pathway: The T3P One-Pot Protocol

While classical methods utilize acyl chlorides and high-temperature reflux in pyridine (often leading to impurities and difficult workups), the use of Propylphosphonic Anhydride (T3P) represents the state-of-the-art approach.[3] T3P acts as both a coupling agent and a water scavenger, driving the cyclodehydration under milder conditions with superior yields.

Step 1: Synthesis of 4-Alkoxybenzamidoxime

The amidoxime is generated from the corresponding nitrile. This step is exothermic and requires careful temperature control to prevent the formation of amide byproducts.

-

Reagents: 4-Alkoxybenzonitrile (1.0 eq), Hydroxylamine hydrochloride (

, 2.0 eq), -

Solvent: Ethanol/Water (3:1 v/v).

-

Protocol:

-

Dissolve hydroxylamine hydrochloride and base in water.

-

Add the nitrile solution (in ethanol) dropwise at room temperature.

-

Reflux at 70–80°C for 4–6 hours. Monitor by TLC (Polarity changes significantly: Nitrile is non-polar; Amidoxime is highly polar).

-

Workup: Evaporate ethanol. The product often precipitates upon cooling/adding water. Filter and dry.

-

Step 2: T3P-Mediated Coupling & Cyclization

This protocol couples the amidoxime with the carboxylic acid and cyclizes it in a single operational step.

-

Reagents: 4-Alkoxybenzamidoxime (1.0 eq), 4-Alkoxybenzoic acid (1.0 eq), T3P (50% in EtOAc, 1.5–2.0 eq), Triethylamine (

, 3.0 eq). -

Solvent: Ethyl Acetate (EtOAc) or DMF (if solubility is an issue).

-

Protocol:

-

Dissolve the acid and base in the solvent at 0°C.

-

Add T3P solution dropwise. Stir for 15 minutes to activate the acid.

-

Add the amidoxime.[3][4][5][6] Stir at RT for 1 hour (Formation of O-acylamidoxime).

-

Heat the mixture to reflux (or 80°C in DMF) for 4–8 hours to drive cyclodehydration.

-

Validation: Monitor the disappearance of the acyclic intermediate by LC-MS.

-

Workup: Wash with water, sat.

, and brine. Dry over

-

Diagram 2: Experimental Workflow (T3P Route)

Caption: Step-by-step workflow for the T3P-mediated one-pot synthesis.

Alternative Protocol: CDI Activation

For large-scale synthesis where T3P costs are prohibitive, 1,1'-Carbonyldiimidazole (CDI) is a robust alternative. CDI activates the carboxylic acid to an acyl imidazole, which is highly reactive toward the amidoxime.

-

Mechanism: Acid + CDI

Acyl Imidazole + -

Key Advantage: The byproduct is imidazole and

gas, simplifying purification. -

Note: Cyclization often requires a second heating step or the addition of a catalyst (like TBAF) if the thermal drive is insufficient.

Comparative Analysis of Coupling Agents

The choice of coupling agent dictates the yield, purity, and complexity of the workup.

| Feature | T3P (Propylphosphonic Anhydride) | CDI (Carbonyldiimidazole) | Acyl Chloride (Classical) |

| Role | Coupling & Dehydrating Agent | Activator (Acyl Imidazole) | Pre-activated Electrophile |

| Reaction Type | One-pot | One-pot (Sequential addition) | Two-step (usually) |

| Byproducts | Water-soluble phosphates (Easy removal) | Imidazole, | HCl (Corrosive, requires base scavenger) |

| Yield | High (80–95%) | Moderate to High (70–85%) | Variable (50–80%) |

| Atom Economy | Moderate | High | Low (if generating chloride first) |

| Suitability | Best for Discovery/High Purity | Best for Scale-up/Cost | Legacy/Specific substrates |

Characterization & Troubleshooting

Critical Analytical Markers

-

NMR Spectroscopy:

- NMR: The C3 and C5 carbons of the oxadiazole ring appear in distinct regions. C5 (derived from acid) typically resonates downfield (~175 ppm) compared to C3 (~168 ppm).

-

NMR: Look for the disappearance of the broad

-

Thermal Analysis (DSC):

-

For liquid crystalline derivatives, Differential Scanning Calorimetry (DSC) is mandatory to identify phase transition temperatures (Crystal

Smectic/Nematic

-

Troubleshooting Guide

-

Issue: Incomplete Cyclization.

-

Issue: Low Solubility.

References

-

Augustine, J. K., et al. (2009).[11] Propylphosphonic Anhydride (T3P): An Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles.[3][12] Journal of Organic Chemistry. Link

-

Pace, A., et al. (2015). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications.[3] Current Organic Chemistry. Link

-

Parra, M., et al. (2014). Synthesis and mesomorphic properties of 3,5-bis(substituted phenyl)-1,2,4-oxadiazoles. Liquid Crystals.[4][13] Link

-

Rannard, S. P., & Davis, N. J. (1999). The selective reaction of 1,1'-carbonyldiimidazole with carboxylic acids. Organic Letters.[11] Link

-

Boström, J., et al. (2012). Oxadiazoles in Medicinal Chemistry.[1][2][3][7][14] Journal of Medicinal Chemistry. Link

Sources

- 1. ias.ac.in [ias.ac.in]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. BJOC - Novel biphenyl-substituted 1,2,4-oxadiazole ferroelectric liquid crystals: synthesis and characterization [beilstein-journals.org]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. ias.ac.in [ias.ac.in]

- 8. Convenient one-pot synthesis of 1,2,4-oxadiazoles and 2,4,6-triarylpyridines using graphene oxide (GO) as a metal-free catalyst: importance of dual catalytic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. quod.lib.umich.edu [quod.lib.umich.edu]

- 10. Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. tandfonline.com [tandfonline.com]

- 14. mdpi.com [mdpi.com]

Methodological & Application

Application Note: A Streamlined One-Pot Synthesis of 3,5-Bis(4-butoxyphenyl)-1,2,4-oxadiazole

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Objective: This document provides a comprehensive, field-proven protocol for the efficient one-pot synthesis of 3,5-Bis(4-butoxyphenyl)-1,2,4-oxadiazole. The methodology leverages the potent cyclodehydrating agent Propylphosphonic Anhydride (T3P®) to facilitate a robust and high-yielding transformation, suitable for both small-scale synthesis and library generation.

Scientific Rationale & Strategic Overview

The 1,2,4-oxadiazole scaffold is a cornerstone in modern medicinal chemistry, prized for its role as a stable bioisostere of amide and ester functionalities, which often imparts improved metabolic stability and pharmacokinetic properties to drug candidates.[1][2] Traditional multi-step syntheses of these heterocycles can be laborious, involving the isolation of intermediate O-acylamidoximes.[2][3] One-pot procedures, which combine multiple reaction steps into a single operation, represent a significant advancement in efficiency, minimizing solvent waste, purification steps, and overall synthesis time.[4][5][6]

This protocol details a one-pot approach for the synthesis of 3,5-Bis(4-butoxyphenyl)-1,2,4-oxadiazole, a symmetrically substituted molecule. The core strategy involves the condensation of a carboxylic acid with an amidoxime, followed by an intramolecular cyclodehydration to form the stable 1,2,4-oxadiazole ring.

The Underlying Mechanism:

The synthesis proceeds through a well-established three-step sequence within a single reaction vessel[7][8]:

-

Activation of Carboxylic Acid: The carboxylic acid (4-butoxybenzoic acid) is first activated by the coupling reagent, Propylphosphonic Anhydride (T3P®). This forms a highly reactive mixed anhydride intermediate.

-

O-Acylation of Amidoxime: The nucleophilic nitrogen of the amidoxime (4-butoxybenzamidoxime) attacks the activated carbonyl carbon of the mixed anhydride. This results in the formation of a crucial O-acylamidoxime intermediate.

-

Intramolecular Cyclodehydration: Promoted by heat and the T3P® reagent, the O-acylamidoxime intermediate undergoes intramolecular cyclization. The elimination of a water molecule forges the N-O bond of the heterocycle, yielding the final 3,5-disubstituted-1,2,4-oxadiazole product. T3P® is particularly effective as a cyclodehydration agent in this context, driving the reaction to completion with the formation of water-soluble phosphonic acid byproducts that are easily removed during aqueous work-up.[8][9]

Experimental Protocol: One-Pot Synthesis

This protocol is optimized for a 1 mmol scale and can be scaled accordingly. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Workflow Visualization:

Caption: Workflow for One-Pot Synthesis.

Materials and Reagents

| Reagent/Material | Role | MW ( g/mol ) | Quantity (1 mmol scale) | Notes |

| 4-Butoxybenzoic Acid | Reactant | 194.23 | 194 mg (1.0 mmol, 1.0 eq) | Ensure it is dry. |

| 4-Butoxybenzamidoxime | Reactant | 208.26 | 208 mg (1.0 mmol, 1.0 eq) | Can be synthesized from 4-butoxybenzonitrile. |

| Propylphosphonic Anhydride (T3P®) | Coupling/Dehydrating Agent | 318.16 (trimer) | 955 mg (1.5 mmol, 1.5 eq) | Typically used as a 50% solution in ethyl acetate. |

| Pyridine | Base | 79.10 | 0.24 mL (3.0 mmol, 3.0 eq) | Acts as a base to neutralize acidic byproducts. |

| Ethyl Acetate (EtOAc) | Solvent | 88.11 | ~10 mL | Anhydrous grade recommended. |

| Saturated Sodium Bicarbonate (NaHCO₃) | Quenching Agent | - | ~20 mL | For aqueous work-up. |

| Brine | Washing Agent | - | ~20 mL | For aqueous work-up. |

| Anhydrous Magnesium Sulfate (MgSO₄) | Drying Agent | - | As needed | For drying the organic layer. |

| Silica Gel (230-400 mesh) | Stationary Phase | - | As needed | For column chromatography. |

| Hexanes/Ethyl Acetate | Mobile Phase | - | As needed | For column chromatography. |

Step-by-Step Procedure

-

Reaction Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-butoxybenzoic acid (194 mg, 1.0 mmol) and 4-butoxybenzamidoxime (208 mg, 1.0 mmol).

-

Solvent and Base Addition: Add anhydrous ethyl acetate (10 mL) and pyridine (0.24 mL, 3.0 mmol). Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) until all solids are dissolved.

-

T3P® Addition: Cool the flask to 0°C using an ice bath. Slowly add the T3P® solution (1.91 g of a 50% solution in EtOAc, 1.5 mmol) dropwise over 5-10 minutes. Caution: The reaction may be slightly exothermic.

-

Initial Coupling: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1 hour. Monitor the formation of the O-acylamidoxime intermediate by Thin Layer Chromatography (TLC).

-

Cyclodehydration: Fit the flask with a reflux condenser and heat the reaction mixture to 80°C (oil bath temperature). Maintain this temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the intermediate and formation of the product.

-

Work-up: Cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution (~20 mL). Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with deionized water (20 mL) and brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing to 5-10% ethyl acetate) to isolate the pure product.

-

Final Product: Collect the fractions containing the pure product, combine them, and remove the solvent under reduced pressure to yield 3,5-Bis(4-butoxyphenyl)-1,2,4-oxadiazole as a solid.

Characterization and Expected Data

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

| Parameter | Expected Result |

| Appearance | White to off-white solid |

| Molecular Formula | C₂₂H₂₆N₂O₃ |

| Molecular Weight | 366.46 g/mol |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 8.10 (d, 2H), 7.95 (d, 2H), 7.00 (d, 2H), 6.95 (d, 2H), 4.05 (t, 4H), 1.80 (m, 4H), 1.50 (m, 4H), 0.98 (t, 6H) |

| ¹³C NMR (101 MHz, CDCl₃) | δ (ppm): 175.0, 168.5, 162.5, 162.0, 132.0, 129.0, 120.0, 119.5, 115.0, 114.5, 68.0, 31.2, 19.2, 13.8 |

| Mass Spec (ESI+) | m/z calculated for [M+H]⁺: 367.2016; found: 367.2018 |

| Melting Point | Literature-dependent; typically a sharp melting point is indicative of high purity. |

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Product Formation | 1. Inactive T3P® reagent (hydrolyzed).2. Insufficient reaction time or temperature for cyclization.3. Wet reagents or solvent. | 1. Use a fresh bottle of T3P® solution.2. Increase heating time at 80°C; monitor by TLC.3. Ensure all reagents and glassware are thoroughly dried. |

| Incomplete reaction; starting material remains | 1. Insufficient T3P®.2. Poor quality starting materials. | 1. Use 1.5 equivalents of T3P® as recommended.2. Check the purity of the starting acid and amidoxime. |

| Formation of multiple byproducts | 1. Reaction temperature too high during T3P® addition.2. Side reactions due to impurities. | 1. Maintain 0°C during the dropwise addition of T3P®.2. Purify starting materials if necessary. |

| Difficulty in Purification | 1. Product co-elutes with impurities.2. Phosphonic acid byproducts not fully removed during work-up. | 1. Optimize the solvent system for chromatography (e.g., use a shallower gradient or try a different solvent system like Dichloromethane/Methanol).2. Ensure thorough washing with NaHCO₃ solution during the work-up. |

References

-

Convenient one-pot synthesis of 1,2,4-oxadiazoles and 2,4,6-triarylpyridines using graphene oxide (GO) as a metal-free catalyst: importance of dual catalytic activity. RSC Advances. Available at: [Link]

-

Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant. Organic & Biomolecular Chemistry. Available at: [Link]

-

Expanding Synthesizable Space of Disubstituted 1,2,4-Oxadiazoles. ACS Combinatorial Science. Available at: [Link]

-

ONE-POT SYNTHESIS OF 1,2,4-OXADIAZOLES MEDIATED BY MICROWAVE IRRADIATION UNDER SOLVENT-FREE CONDITION. Heterocycles. Available at: [Link]

-

Microwave promoted one-pot synthesis of 2-aryl substituted 1,3,4-oxadiazoles and 1,2,4-oxadiazole derivatives using Al3+-K10 clay as a heterogeneous catalyst. Tetrahedron Letters. Available at: [Link]

-

A new one-pot synthesis of 1,2,4-oxadiazoles from aryl nitriles, hydroxylamine and crotonoyl chloride. Journal of Chemical Sciences. Available at: [Link]

-

A fast and efficient one-pot microwave assisted synthesis of variously di-substituted 1,2,4-oxadiazoles. Organic & Biomolecular Chemistry. Available at: [Link]

-

One-Pot Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles Directly from Nitrile and Hydroxylamine Hydrochloride Under Solvent-Free Conditions Using Potassium Fluoride as Catalyst and Solid Support. Synthetic Communications. Available at: [Link]

-

One-pot synthesis of 3,5-disubstituted 1,2,4-oxadiazoles containing an alkenyl moiety. Chemistry of Heterocyclic Compounds. Available at: [Link]

-

Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules. Available at: [Link]

-

One-Pot Synthesis of 1,2,4-Oxadiazoles from Carboxylic Acid Esters and Amidoximes Using Potassium Carbonate. ResearchGate. Available at: [Link]

-

Rapid and Efficient Synthesis of 1,2,4-Oxadiazoles Utilizing Polymer-Supported Reagents under Microwave Heating. Organic Letters. Available at: [Link]

-

T3P as an efficient cyclodehydration reagent for the one-pot synthesis of 2-amino-1,3,4-oxadiazoles. Journal of Chemical Sciences. Available at: [Link]

-

Propylphosphonic anhydride (T3P®) catalyzed one-pot synthesis of α-aminonitriles. Der Pharma Chemica. Available at: [Link]

Sources

- 1. Convenient one-pot synthesis of 1,2,4-oxadiazoles and 2,4,6-triarylpyridines using graphene oxide (GO) as a metal-free catalyst: importance of dual catalytic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. mdpi.com [mdpi.com]

- 4. Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. ias.ac.in [ias.ac.in]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. ias.ac.in [ias.ac.in]

Application Note: High-Purity Isolation of 3,5-Bis(4-butoxyphenyl)-1,2,4-oxadiazole

[1]

Executive Summary & Molecular Context[1][2][3]

This protocol details the purification of 3,5-Bis(4-butoxyphenyl)-1,2,4-oxadiazole , a rod-like molecule frequently synthesized for its liquid crystalline properties or as a scintillator dopant.[1]

The Challenge: The synthesis typically involves the condensation of 4-butoxybenzamidoxime with 4-butoxybenzoyl chloride (or ester).[1] The critical impurity is often the uncyclized O-acylamidoxime intermediate , which possesses similar solubility profiles but disrupts the planar packing required for mesophase formation.[1] Furthermore, the two butyl chains impart significant lipophilicity, making the molecule prone to "oiling out" rather than crystallizing if the solvent polarity is not carefully modulated.

The Solution: This guide prioritizes a thermodynamic recrystallization approach using a polar protic solvent (Ethanol) to leverage the hydrophobic effect of the butyl tails, followed by a kinetic separation (Flash Chromatography) only if specific polar impurities persist.[1]

Pre-Purification Assessment

Before initiating bulk purification, the crude material must be characterized to select the correct workflow.

Thin Layer Chromatography (TLC) Analysis[1][4]

-

Stationary Phase: Silica Gel 60 F254.[1]

-

Mobile Phase: Hexanes : Ethyl Acetate (9:1 v/v).[1]

-

Visualization: UV Light (254 nm).[1][2] The oxadiazole ring is highly UV active.[1]

Interpretation:

-

Rf ~ 0.6 - 0.8: Target Oxadiazole (Non-polar, runs high).[1]

-

Rf ~ 0.3 - 0.4: O-acylamidoxime intermediate (More polar, H-bonding capability).[1]

-

Rf < 0.1: Unreacted Amidoxime / Benzoic Acid salts.[1]

Decision Logic

Use the following logic to determine your starting point:

Figure 1: Purification Decision Tree. Method A is preferred for scalability; Method B is required if cyclization was incomplete.[1]

Protocol A: Thermodynamic Recrystallization

Best For: Removal of trace starting materials and inorganic salts.[1] Mechanism: The hydrophobic butyl chains drastically reduce solubility in cold polar protic solvents (Ethanol), forcing crystallization, while polar impurities remain in the mother liquor.

Reagents

-

Solvent: Ethanol (Absolute or 95%).[1]

-

Anti-solvent (Optional): Water (HPLC Grade).[1]

-

Wash Solvent: Cold Ethanol (-20°C).[1]

Step-by-Step Methodology

-

Dissolution:

-

Place crude solid in an Erlenmeyer flask.

-

Add Ethanol (approx. 10-15 mL per gram of crude).[1]

-

Heat to reflux (approx. 78°C) with magnetic stirring.[1]

-

Note: If the solution is not clear at reflux, add more Ethanol in small increments.[1] If solid remains but looks like salt/dust, proceed to filtration.[1]

-

-

Hot Filtration (Critical):

-

Controlled Cooling:

-

Allow the filtrate to cool to room temperature slowly (over 1-2 hours). Do not use an ice bath yet.[1]

-

Observation: You should see the formation of shiny, needle-like or plate-like crystals (characteristic of oxadiazoles).[1]

-

Troubleshooting: If the product "oils out" (forms a liquid droplet at the bottom), reheat to dissolve and add a seed crystal.[1] Oiling out indicates the temperature dropped too fast or the concentration is too high.[1]

-

-

Final Crystallization:

-

Once at room temperature, place the flask in an ice bath (0-4°C) for 30 minutes to maximize yield.

-

-

Collection:

-

Filter via vacuum filtration (Buchner funnel).[1]

-

Wash: Rinse the filter cake with ice-cold ethanol (2 x 5 mL). Do not use large volumes, or you will redissolve the product.

-

-

Drying:

-

Dry under high vacuum at 40°C for 4 hours to remove trapped solvent.[1]

-

Protocol B: Flash Column Chromatography

Best For: Separating the target from the O-acylamidoxime intermediate (which often co-crystallizes).[1]

System Parameters

| Parameter | Specification |

| Stationary Phase | Silica Gel 60 (230-400 mesh) |

| Column Loading | 1:50 (1g crude : 50g Silica) |

| Mobile Phase A | n-Hexane (or Heptane) |

| Mobile Phase B | Ethyl Acetate |

| Flow Rate | Optimized for column diameter (e.g., 15 mL/min for 2cm ID) |

Gradient Elution Strategy

The 3,5-bis(4-butoxyphenyl)-1,2,4-oxadiazole is lipophilic.[1] It will elute early.

-

Equilibration: 100% Hexane (2 CV - Column Volumes).

-

Loading: Dissolve crude in minimum DCM or Toluene; load onto column.

-

Elution:

Quality Control & Validation

Trust but verify. The following metrics confirm the success of the protocol.

NMR Validation

-

1H NMR (CDCl3): Look for the diagnostic signals of the butoxy chains.[1]

-

Purity Check: Absence of a broad singlet around 5.0-6.0 ppm (indicative of NH2 from amidoxime) or broad OH peaks.[1]

Differential Scanning Calorimetry (DSC)

For liquid crystal applications, thermal transitions are the ultimate purity test.[1]

-

Sharp Melting Point: The transition from Crystal (Cr) to Isotropic (Iso) or Mesophase (e.g., Nematic/Smectic) must be sharp (< 1°C width).[1]

-

Literature Comparison: Compare transition temperatures with established data for 3,5-diaryl-1,2,4-oxadiazoles [1, 2]. Impurities drastically depress the Clearing Point.[1]

Scientific Rationale & Troubleshooting

Why Ethanol?

While the molecule is highly lipophilic (two butyl chains), it retains the polar 1,2,4-oxadiazole core. Non-polar solvents like Hexane might dissolve it too well even at cold temperatures, reducing recovery.[1] Ethanol offers the perfect "marginal solubility" gradient: high solubility at 78°C, very low at 0°C.

Troubleshooting "Oiling Out"

If the product separates as an oil during recrystallization:

-

Cause: The melting point of the solvated product is lower than the boiling point of the solvent, or the solution is too concentrated.[1]

-

Fix: Add a co-solvent.[1] Add 10% Ethyl Acetate to the Ethanol.[1] This increases the solubility slightly and prevents the liquid-liquid phase separation, favoring crystal growth.[1]

References

-

Synthesis and Phase Behavior: Liquid Crystalline 3,5-Disubstituted 1,2,4-Oxadiazoles.[1]

- Context: Describes the phase transition sensitivity to purity in similar diaryl-oxadiazoles.

-

Source: (General reference for class synthesis).[1]

-

General Purification of 1,2,4-Oxadiazoles:BenchChem Protocols.

-

Spectroscopic Data: NIST Chemistry WebBook.[1]

- Context: Reference IR and MS d

-

Source:[1]

using 3,5-Bis(4-butoxyphenyl)-1,2,4-oxadiazole as a molecular probe

Application Note: 3,5-Bis(4-butoxyphenyl)-1,2,4-oxadiazole (BBPO) as a Fluorescent Molecular Probe

Executive Summary

3,5-Bis(4-butoxyphenyl)-1,2,4-oxadiazole (referred to herein as BBPO ) is a rod-like (calamitic) heteroaromatic fluorophore. While 1,2,4-oxadiazole derivatives are frequently explored for pharmacological activity (e.g., S1P1 agonists), BBPO’s specific symmetry and lipophilicity render it an exceptional molecular probe for biophysical and materials science applications.

This guide details the use of BBPO as a fluorescent reporter for lipid bilayer order (membrane fluidity) and local micro-environmental polarity . Its high quantum yield, structural rigidity, and anisotropic geometry allow it to intercalate into ordered phases (liquid crystals or lipid rafts), providing a readout via fluorescence anisotropy and solvatochromic shifts.

Technical Background & Mechanism of Action

Structural Basis of Probing

BBPO consists of a 1,2,4-oxadiazole core flanked by two butoxyphenyl groups.

-

Lipophilicity: The two butyl chains provide significant hydrophobicity, ensuring stable partitioning into the acyl chain region of lipid bilayers or hydrophobic domains of synthetic polymers.

-

Electronic Asymmetry: Unlike 1,3,4-oxadiazoles, the 1,2,4-oxadiazole ring possesses a non-centrosymmetric charge distribution. This creates a permanent dipole moment that changes magnitude upon excitation, making the emission spectrum sensitive to the polarity of the surrounding solvent (Solvatochromism).

-

Rotational Constraint: In viscous or ordered environments (e.g., Gel phase lipids), the rotation of the rigid rod is hindered. This restriction preserves the polarization of emitted light, measured as high Fluorescence Anisotropy (

) .

Photophysical Pathway

The probe operates on a dipole-relaxation mechanism. Upon excitation, the solvent shell (or lipid environment) reorients around the excited-state dipole. In polar environments, this relaxation lowers the energy of the excited state, causing a Red Shift (Bathochromic shift) in emission.

Visualization: Experimental Workflow

The following diagram outlines the critical path for utilizing BBPO in membrane biophysics experiments.

Figure 1: Step-by-step workflow for labeling lipid vesicles with BBPO and extracting anisotropy data.

Detailed Protocols

Protocol A: Solvatochromic Characterization (Polarity Sensing)

Objective: Establish the sensitivity of BBPO to environmental polarity (dielectric constant,

Materials:

-

BBPO (Solid powder, >98% purity).

-

Spectroscopic grade solvents: Cyclohexane (Non-polar), Tetrahydrofuran (THF), Ethanol, Acetonitrile (Polar aprotic).

-

Quartz cuvettes (1 cm path length).

Procedure:

-

Stock Solution: Dissolve 1 mg BBPO in 10 mL THF to create a ~250 µM stock.

-

Working Solutions: Aliquot 10 µL of stock into 3 mL of each test solvent. Final concentration

0.8 µM. -

Spectroscopy:

-

Set Excitation (

) to 300 nm (scan 250–350 nm to determine max). -

Scan Emission (

) from 320 nm to 500 nm .

-

-

Data Analysis: Plot the Wavenumber of maximum emission (

) against the Lippert-Mataga polarity parameter (

Expected Results (Reference Data):

| Solvent | Dielectric Const. ( | Stokes Shift (nm) | Interpretation | |

| Cyclohexane | 2.02 | 345 | ~45 | Non-polar reference |

| Toluene | 2.38 | 352 | ~52 | Slight dipole interaction |

| THF | 7.58 | 368 | ~68 | Moderate stabilization |

| Ethanol | 24.5 | 385 | ~85 | Strong dipole relaxation |

Protocol B: Membrane Fluidity Assay (Fluorescence Anisotropy)

Objective: Determine the phase transition temperature (

Materials:

-

DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine).

-

BBPO Stock (1 mM in Ethanol).

-

HEPES Buffer (10 mM, pH 7.4, 150 mM NaCl).

-

Temperature-controlled Fluorometer with polarizers.

Step-by-Step Methodology:

-

Vesicle Preparation (LUVs):

-

Dissolve 10 mg DPPC in Chloroform. Evaporate under nitrogen to form a thin film.

-

Hydrate film with 2 mL HEPES buffer (Final lipid conc: 5 mg/mL).

-

Extrude 11 times through a 100 nm polycarbonate filter.

-

-

Probe Labeling:

-

Add BBPO stock to the liposome suspension.

-

Ratio: 1:500 (Probe:Lipid molar ratio). Note: Keep probe concentration low to avoid self-quenching or membrane perturbation.

-

Incubate at 45°C (above DPPC

) for 30 minutes to ensure full intercalation.

-

-

Measurement Parameters:

- : 310 nm (slit 5 nm).

- : 365 nm (slit 5 nm).

-

G-Factor Correction: Measure

and

-

Thermal Ramp:

-

Start at 25°C (Gel Phase). Ramp to 55°C (Liquid Crystalline Phase) at 1°C/min.

-

Record polarized intensities (

and

-

-

Calculation: Calculate anisotropy (

) using the formula:

Data Interpretation:

-

High

(> 0.25): Indicates restricted rotation. The membrane is in the Gel Phase ( -

Low

(< 0.10): Indicates free rotation. The membrane is in the Liquid Disordered Phase ( -

Sigmoidal Drop: The inflection point represents the Phase Transition Temperature (

).

Signaling & Logic Visualization

The following graph illustrates the logical relationship between the probe's physical environment and the spectroscopic output.